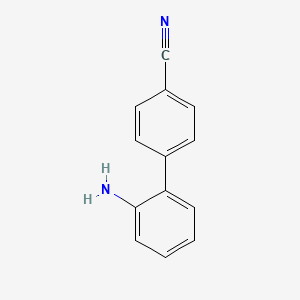

2'-Amino-biphenyl-4-carbonitrile

説明

Significance of Biphenyl (B1667301) Scaffolds in Modern Chemistry

Biphenyl scaffolds, which consist of two phenyl rings connected by a single bond, are considered "privileged structures" in medicinal chemistry and materials science. nih.govmdpi.com This is due to their presence in a wide array of natural products, biologically active molecules, and advanced materials. mdpi.com The biphenyl framework provides a semi-rigid yet conformationally flexible backbone, allowing for the precise spatial orientation of functional groups. This is crucial for optimizing interactions with biological targets such as proteins and enzymes. nih.gov

The versatility of the biphenyl scaffold is further enhanced by the ability to introduce various substituents at different positions on the phenyl rings, leading to a vast chemical space for exploration. nih.gov These modifications can fine-tune the electronic properties, solubility, and metabolic stability of the resulting molecules. Consequently, biphenyl-containing compounds are found in a broad range of pharmaceuticals, including anti-inflammatory drugs, antihypertensives, and anticancer agents. nih.govresearchgate.net In materials science, the thermal stability and unique electronic properties of biphenyls make them suitable for applications in polymers and liquid crystals. ontosight.ai

Overview of Aminonitriles in Synthetic Organic Chemistry

Aminonitriles, particularly α-aminonitriles, are highly versatile building blocks in organic synthesis. uni-mainz.de Their importance stems from their ability to serve as precursors to a wide variety of valuable organic compounds, including amino acids, diamines, and various nitrogen-containing heterocyclic compounds. uni-mainz.deresearchgate.net The presence of both an amino group and a nitrile group allows for a diverse range of chemical transformations.

The classical method for synthesizing α-aminonitriles is the Strecker reaction, a one-pot, three-component reaction involving an aldehyde or ketone, ammonia (B1221849), and cyanide. organic-chemistry.orgmdpi.com Over the years, numerous modifications and alternative synthetic routes have been developed to improve yields, stereoselectivity, and substrate scope. researchgate.net The reactivity of the nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, combined with the nucleophilicity of the amino group, makes aminonitriles key intermediates in the construction of complex molecular architectures. mdpi.com Their utility is demonstrated in the synthesis of natural products, pharmaceuticals, and agrochemicals. mdpi.comresearchgate.net

Research Trajectory of 2'-Amino-biphenyl-4-carbonitrile within Academic Domains

The research interest in this compound has been driven by its potential as a precursor for more complex molecules with desirable biological or material properties. Synthetic routes to this compound and its derivatives often involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the biphenyl core. chemicalbook.comnih.gov

In medicinal chemistry, the focus has been on utilizing this compound as a scaffold to design and synthesize novel compounds with therapeutic potential. The amino group can be readily acylated, alkylated, or incorporated into heterocyclic rings, while the nitrile group can be transformed into other functional groups like tetrazoles or amidines, which are common in drug molecules. nih.gov For instance, derivatives of aminobiphenyls have been investigated for their activity as kinase inhibitors and for their role in targeting protein-protein interactions.

In the realm of materials science, the rigid-rod-like structure of the biphenyl unit, combined with the polar amino and nitrile groups, makes this compound an interesting candidate for the synthesis of liquid crystals, polymers with specific electronic properties, and fluorescent materials. frontiersin.org The ability to tune the electronic properties through chemical modification of the amino and nitrile groups allows for the rational design of materials with tailored optical and electronic characteristics.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 75898-35-0 chemnet.comchemicalbook.com |

| Molecular Formula | C13H10N2 chemnet.comchemicalbook.com |

| Molecular Weight | 194.23 g/mol chemnet.comchemicalbook.com |

| Boiling Point | 378.1 ± 25.0 °C (Predicted) chemicalbook.comchemicalbook.com |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) chemicalbook.comchemicalbook.com |

| pKa | 2.81 ± 0.10 (Predicted) chemicalbook.comchemicalbook.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(2-aminophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKIEIHVZCGCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362756 | |

| Record name | 2'-amino-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75898-35-0 | |

| Record name | 2′-Amino[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75898-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-amino-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75898-35-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino Biphenyl 4 Carbonitrile

Advanced Synthetic Routes to 2'-Amino-biphenyl-4-carbonitrile

The construction of the this compound scaffold is primarily achieved through advanced synthetic strategies. These methods include palladium-catalyzed cross-coupling reactions, which are fundamental for forming the biaryl core, as well as functional group manipulations to introduce the requisite amino and nitrile moieties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to the synthesis of biphenyl (B1667301) compounds, offering efficient and selective methods for the formation of carbon-carbon bonds. wikipedia.orgresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with an organometallic partner. libretexts.org

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for constructing C-C bonds. youtube.com It involves the reaction of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many starting materials. youtube.com The boronic acids used are also considered more environmentally benign than other organometallic reagents. youtube.com

The general mechanism for the Suzuki coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) species. libretexts.org

Transmetalation : The organoboron compound, activated by the base, transfers its organic group to the palladium center. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the biphenyl product and regenerating the Pd(0) catalyst. libretexts.org

For the synthesis of this compound, two primary Suzuki coupling strategies can be envisioned:

Strategy A : Coupling of 4-cyanophenylboronic acid with 2-haloaniline.

Strategy B : Coupling of 2-aminophenylboronic acid with 4-halobenzonitrile.

The preparation of biphenyl derivatives with amino groups through direct cross-coupling is a subject of significant research interest. chemrxiv.org The choice between aryl chlorides, bromides, or iodides as coupling partners often depends on a balance of reactivity and cost, with chlorides being less reactive but more economical. chemrxiv.org

| Component | Example | Purpose |

| Aryl Halide | 2-Bromoaniline, 4-Bromobenzonitrile | Electrophilic coupling partner |

| Organoboron Reagent | 4-Cyanophenylboronic acid, 2-Aminophenylboronic acid | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the C-C bond formation libretexts.orgyoutube.com |

| Ligand | Triphenylphosphine, JohnPhos, dppf | Stabilizes the palladium catalyst and influences reactivity youtube.comyoutube.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent wikipedia.orgyoutube.com |

| Solvent | Toluene, THF, DMF, Water mixtures | Solubilizes reactants and facilitates the reaction rsc.org |

The Mizoroki-Heck reaction, or simply the Heck reaction, is another cornerstone of palladium-catalyzed cross-coupling. wikipedia.org It facilitates the reaction of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base, to yield a substituted alkene. wikipedia.orglibretexts.org While its primary application is in the arylation of alkenes, variations of this chemistry can be adapted for biaryl synthesis.

The catalytic cycle of the Heck reaction shares similarities with the Suzuki coupling, involving an oxidative addition of the aryl halide to a Pd(0) species. wikipedia.org This is followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to release the product and a palladium-hydride species. libretexts.org The base then regenerates the Pd(0) catalyst. libretexts.org For the synthesis of a biphenyl structure like this compound, a direct Heck-type coupling between two aryl partners is less common than the Suzuki reaction, but intramolecular versions are highly efficient. libretexts.org

| Component | Example | Purpose |

| Unsaturated Halide | Aryl bromide, Aryl iodide | Electrophilic coupling partner synarchive.com |

| Alkene | Acrylates, Styrenes | Nucleophilic coupling partner wikipedia.org |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyst for the coupling reaction wikipedia.org |

| Ligand | PPh₃, BINAP | Stabilizes the catalyst and controls selectivity wikipedia.org |

| Base | Et₃N, K₂CO₃ | Neutralizes the hydrogen halide produced wikipedia.org |

| Solvent | DMF, Acetonitrile | Reaction medium |

Reductive Amination Strategies

Reductive amination is a highly effective method for synthesizing amines from aldehydes or ketones. libretexts.org This two-part process first involves the nucleophilic addition of an amine to the carbonyl group to form an intermediate imine or enamine, followed by the reduction of this intermediate to the corresponding amine. libretexts.org

To synthesize this compound using this method, a precursor such as 2'-formyl-biphenyl-4-carbonitrile (B1586559) or 2'-acetyl-biphenyl-4-carbonitrile would be required. This biphenyl carbonyl compound would react with ammonia (B1221849) (or an ammonia equivalent) to form an imine, which is then reduced in situ.

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN) libretexts.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) organic-chemistry.org

Catalytic hydrogenation (e.g., H₂/Pd/C) organic-chemistry.org

Nitrile Functionalization and Derivatization Approaches

The nitrile group is a versatile functional group in organic synthesis. In the context of synthesizing this compound, it plays a dual role. It is a key part of the final molecule and can also be used as a directing group to facilitate the synthesis. nih.gov

Research has shown that the nitrile group can effectively direct the ortho-C–H activation of the phenyl ring to which it is attached. nih.govacs.org For instance, a palladium-catalyzed C-H arylation of benzonitrile (B105546) derivatives with aryl halides can produce biphenyl-2-carbonitrile structures. acs.org This approach offers an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials like boronic acids or organotins. This nitrile-directed C-H functionalization can be a powerful tool for modifying biaryl compounds. nih.gov

Furthermore, the nitrile group itself can be formed on a pre-existing biphenyl scaffold through various methods, such as the Sandmeyer reaction on a corresponding aniline (B41778) or by nucleophilic substitution of a halide with a cyanide salt. The nitrile group's reactivity also allows for its conversion into other functional groups like amines, carboxylic acids, or amides, highlighting its utility as a synthetic intermediate. nih.gov

Multi-Component Reactions (MCRs) for Analog Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a product that incorporates most or all of the atoms of the starting materials. nih.gov MCRs are highly convergent and atom-economical, making them ideal for generating libraries of structurally diverse molecules efficiently. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs can be employed to create a wide array of analogs. For example, reactions like the Ugi or Passerini reaction could be adapted. nih.govmdpi.com An appropriately substituted starting material, such as a biphenyl aldehyde, could be used in a Strecker reaction (reacting with an amine and a cyanide source) to generate α-amino nitriles. mdpi.com The development of novel MCRs could provide rapid access to derivatives of the target compound, which is particularly valuable in medicinal chemistry for structure-activity relationship studies. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like this compound to minimize environmental impact. nih.gov These approaches focus on the use of less hazardous chemicals, safer solvents, and energy-efficient processes.

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Green alternatives involve the use of water, ethanol (B145695), or solvent-free conditions. researchgate.netnih.gov For instance, the synthesis of structurally related 2-amino-4-arylquinoline-3-carbonitriles has been successfully achieved in an ethanol-water mixture, which simplifies product isolation and reduces waste. researchgate.netnih.gov

Alternative Energy Sources: Microwave irradiation and mechanosynthesis (ball milling) are two energy-efficient techniques that can accelerate reaction rates and often lead to higher yields with less waste. murraystate.eduresearchgate.net Mechanosynthesis, a solvent-free method, has been effectively used to produce 2-aminobiphenyl (B1664054) palladacycle catalysts, demonstrating its potential for related biphenyl syntheses. murraystate.edu

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. For nitrogen-containing heterocycles, simple and environmentally benign catalysts like ammonium (B1175870) chloride have proven effective. researchgate.net Organocatalysts, such as pyridine-2-carboxylic acid, have also been shown to be highly efficient and recyclable for the synthesis of related aminonitrile compounds. nih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures. nih.govresearchgate.net

Table 1: Comparison of Green Synthesis Methodologies

| Methodology | Advantages | Potential Application for this compound Synthesis |

|---|---|---|

| Water/Ethanol Solvent System | Reduced toxicity, low cost, simplified workup researchgate.netnih.gov | Suzuki coupling or other cross-coupling reactions. |

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields researchgate.net | Acceleration of palladium-catalyzed cross-coupling reactions. |

| Mechanosynthesis (Ball Milling) | Solvent-free, high efficiency, reduced waste murraystate.edu | Solid-state synthesis from appropriate precursors. |

| Organocatalysis | Low toxicity, stability, recyclability nih.gov | Catalyzing key bond-forming steps in the synthetic pathway. |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. For a molecule like this compound, which is likely synthesized via cross-coupling reactions, mechanistic studies provide invaluable insights into the catalytic cycle and the roles of various species.

The identification and characterization of transient species, or reaction intermediates, are fundamental to piecing together a reaction mechanism. In the context of forming this compound, likely through a Suzuki or similar palladium-catalyzed cross-coupling reaction, key intermediates would include oxidative addition complexes, transmetalation species, and reductive elimination precursors.

Techniques for elucidating these intermediates include:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are used to characterize stable intermediates that can be isolated from the reaction mixture. For example, in the synthesis of related quinoline (B57606) derivatives, spectroscopic methods were used to confirm the structure of the cyclized product, ruling out the formation of an intermediate Mannich adduct. researchgate.net

Trapping Experiments: Highly reactive intermediates that cannot be isolated can be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product.

In-situ Monitoring: Real-time monitoring of the reaction mixture using techniques like in-situ IR or NMR spectroscopy can provide information on the rise and fall of intermediate concentrations throughout the reaction.

Kinetic studies provide quantitative data on how the rate of a reaction is affected by the concentration of reactants, catalysts, and other species. This information is used to derive a rate law, which is a mathematical expression that describes the reaction rate and offers strong evidence for a proposed mechanism.

For a hypothetical Suzuki coupling reaction to form this compound, a kinetic study would involve systematically varying the concentrations of the aryl halide, the boronic acid, the palladium catalyst, and the base, while monitoring the rate of product formation.

Key Parameters from Kinetic Studies:

Reaction Order: Determines how the rate depends on the concentration of each reactant.

Rate Constant (k): A proportionality constant that relates the rate to the reactant concentrations.

Activation Parameters: The activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined by studying the effect of temperature on the rate constant, providing deeper insight into the transition state.

Table 2: Hypothetical Kinetic Data for the Formation of this compound

| Experiment | [Aryl Halide] (M) | [Boronic Acid] (M) | [Pd Catalyst] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.001 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.001 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.001 | 1.0 x 10⁻⁵ |

This is a hypothetical table to illustrate the principles of kinetic studies.

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to map out the potential energy surface of a reaction, allowing for the calculation of the geometries and energies of reactants, intermediates, transition states, and products. whiterose.ac.ukanalis.com.mynih.gov

For the synthesis of this compound, DFT calculations can be used to:

Validate Proposed Mechanisms: By comparing the calculated energy barriers for different possible pathways, the most likely mechanism can be identified.

Characterize Transition States: DFT can compute the structure and energy of the transition state, which is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. nih.gov

Explain Selectivity: In cases where multiple products can be formed, DFT can help explain why one product is favored over others by comparing the activation energies of the competing pathways.

Table 3: Key Parameters Obtained from DFT Calculations

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometries | The lowest energy arrangement of atoms for reactants, products, and intermediates. analis.com.my | Provides structural information. |

| Transition State (TS) Energy | The energy barrier that must be overcome for the reaction to occur. nih.gov | Determines the theoretical reaction rate. |

| Reaction Energy (ΔE) | The difference in energy between products and reactants. | Indicates if the reaction is exothermic or endothermic. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. researchgate.net | Relates to the chemical reactivity and stability of the molecule. |

Free Energy Perturbation (FEP) is a computational method used to calculate free energy differences between two states, such as a reactant and a product, or a ligand in solution and bound to a protein. researchgate.netuiuc.edunih.gov It is based on statistical mechanics and molecular dynamics simulations.

In the context of reaction mechanisms, FEP can be used to construct a free energy profile along a reaction coordinate. This is achieved by "alchemically" transforming one molecule into another through a series of non-physical intermediate steps. uiuc.edulivecomsjournal.org

The FEP methodology involves:

Defining a Thermodynamic Cycle: A thermodynamic cycle is constructed to relate the desired free energy difference to more easily calculable quantities. escholarship.org

Molecular Dynamics Simulations: Simulations are run for a series of intermediate states along the transformation pathway.

FEP simulations provide a more accurate picture of the reaction energetics than static DFT calculations because they account for the dynamic effects of the solvent and the conformational flexibility of the molecules at a given temperature. researchgate.netnih.gov

Computational Mechanistic Studies

Derivatization Strategies for this compound

The bifunctional nature of this compound, possessing both a primary amino group and a carbonitrile moiety, allows for a wide array of derivatization strategies. These modifications can be used to modulate the compound's physical, chemical, and biological properties.

Functionalization of the Amino Group

The primary amino group is a versatile handle for a variety of chemical transformations.

The amino group of this compound can readily undergo amidation reactions with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding amides. nih.gov This reaction is a cornerstone of organic synthesis and is frequently employed in the construction of complex molecules. nih.govnih.gov Lewis acid catalysts can be utilized to promote the direct amidation of amino acids, a process that can be chemoselective. nih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides. These functional groups are prevalent in medicinal chemistry and can significantly alter the parent molecule's properties.

Table 1: Examples of Amidation and Sulfonamidation Reactions

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

|---|---|---|---|

| This compound | Carboxylic Acid/Derivative | Amide | Coupling agents (e.g., CDI), or Lewis Acids |

The reaction of the primary amino group with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. pressbooks.publumenlearning.commasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and reversible. pressbooks.publumenlearning.com The formation of Schiff bases is a common strategy in the synthesis of various heterocyclic compounds and has applications in catalysis and materials science. researchgate.net A variety of catalysts, including Lewis acids and metal complexes, can be employed to facilitate this transformation under mild conditions. researchgate.netresearchgate.net For instance, 3,5-difluoroarylboronic acid has been reported as an efficient catalyst for the synthesis of Schiff bases from aromatic aldehydes and 2-(4-aminophenyl)acetonitrile, a compound structurally related to the aminobiphenyl core. researchgate.net

Table 2: Conditions for Imine/Schiff Base Formation

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

|---|

To resolve enantiomers of chiral compounds, including those exhibiting atropisomerism, chiral derivatizing agents (CDAs) are often employed. chromatographyonline.comnih.gov These reagents react with the analyte to form diastereomers, which can then be separated by standard chromatographic techniques like HPLC. chromatographyonline.comnih.govepa.gov For an amino-containing compound like this compound, a variety of chiral derivatizing agents are available. These agents typically contain a chiral center and a reactive group that readily couples with the amino function. Examples of such reagents include axially chiral biphenyl derivatives and amino acid-based reagents. nih.govepa.gov The choice of CDA can influence the efficiency of the separation and the sensitivity of detection. nih.govepa.gov

Table 3: Common Chiral Derivatizing Agents for Amines

| Chiral Derivatizing Agent | Reactive Moiety |

|---|---|

| Marfey's reagent (FDAA) | Fluoro-dinitrophenyl |

| (R)- or (S)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Chloroformate |

| O-Phthalaldehyde (OPA) with a chiral thiol | Aldehyde |

Modifications at the Carbonitrile Group

The carbonitrile (or nitrile) group is another key functional group in this compound, offering a different set of synthetic possibilities.

The nitrile group is highly polarized and its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. openstax.org Common transformations of the nitrile group include hydrolysis, reduction, and reaction with organometallic reagents.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org This transformation proceeds through an amide intermediate. chemistrysteps.comlibretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgchemistrysteps.com Milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbon-nitrogen triple bond of the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org

These derivatization strategies highlight the synthetic utility of this compound as a building block for the creation of a diverse range of more complex molecules with potential applications in various fields of chemical research.

Electrophilic and Nucleophilic Aromatic Substitutions on Biphenyl Rings

The reactivity of this compound in electrophilic and nucleophilic aromatic substitution reactions is governed by the interplay of the activating amino group (-NH₂) on one ring and the deactivating cyano group (-CN) on the other. These substituents exert significant influence on the regioselectivity of the reactions.

Electrophilic Aromatic Substitution (EAS)

The amino group is a strong activating group and an ortho, para-director, while the cyano group is a strong deactivating group and a meta-director. fiveable.meunizin.orglibretexts.orgpressbooks.pub In the case of this compound, the phenyl ring bearing the amino group is significantly more electron-rich and therefore more susceptible to electrophilic attack than the ring bearing the cyano group. fiveable.melibretexts.org Consequently, electrophilic substitution is expected to occur predominantly on the 2'-aminophenyl ring.

The directing effect of the amino group channels incoming electrophiles to the positions ortho and para to it. The para position (C5') is sterically unhindered. The two ortho positions are C1' and C3'. The C1' position is already substituted with the other phenyl ring. Therefore, substitution is most likely to occur at the C3' and C5' positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. While specific studies on this compound are not widely available, the outcomes can be predicted based on reactions with analogous compounds like o-aminobiphenyl. For instance, the nitration of o-aminobiphenyl has been reported, suggesting that similar reactions can be performed on this compound. researchgate.net

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Reagents | Predicted Major Products | Rationale |

| Nitration | HNO₃, H₂SO₄ | 3'-Nitro-2'-amino-biphenyl-4-carbonitrile and 5'-Nitro-2'-amino-biphenyl-4-carbonitrile | The -NH₂ group activates the ring and directs the -NO₂ group to the ortho and para positions. unizin.org |

| Bromination | Br₂, FeBr₃ | 3'-Bromo-2'-amino-biphenyl-4-carbonitrile and 5'-Bromo-2'-amino-biphenyl-4-carbonitrile | The -NH₂ group directs the bromine to the ortho and para positions. pressbooks.pub |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3'-(Acyl)-2'-amino-biphenyl-4-carbonitrile and 5'-(Acyl)-2'-amino-biphenyl-4-carbonitrile | The -NH₂ group would need to be protected first (e.g., as an amide) to prevent it from complexing with the Lewis acid catalyst. The protected group is still an ortho, para-director. rsc.org |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires an electron-withdrawing group to activate the aromatic ring towards attack by a nucleophile. epfl.ch In this compound, the cyano group on one of the rings makes it electron-deficient and thus susceptible to nucleophilic attack.

The cyano group itself can act as a leaving group in some SNAr reactions, particularly when strong nucleophiles are used and the aromatic system is sufficiently activated. epfl.ch The positions ortho and para to the electron-withdrawing cyano group are the most activated for nucleophilic attack. In this molecule, the carbon atom at the 4-position, to which the cyano group is attached, is a potential site for ipso-substitution. However, a more likely scenario for SNAr would involve the presence of a good leaving group, such as a halogen, on the cyanophenyl ring. If a halogen were present at a position ortho or para to the cyano group, it would be readily displaced by a nucleophile.

Synthesis of Polymeric and Macrocyclic Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a cyano group that can be chemically transformed, makes it a potential monomer for the synthesis of polymers and a building block for macrocyclic structures.

Polymeric Derivatives

The primary amino group of this compound can readily participate in polycondensation reactions with suitable comonomers to form various types of polymers, most notably polyamides. The synthesis of polyamides from aromatic diamines and diacids (or their derivatives) is a well-established method. unizin.orgCurrent time information in Bangalore, IN.researchgate.netmdpi.com

For instance, this compound could be reacted with aromatic dicarboxylic acids or diacyl chlorides to yield polyamides. These polymers would incorporate the rigid biphenyl structure into the main chain, which is known to impart high thermal stability and mechanical strength to the resulting materials. Current time information in Bangalore, IN.anu.edu.au

Furthermore, the cyano group can be hydrolyzed to a carboxylic acid. libretexts.org The resulting 2'-amino-biphenyl-4-carboxylic acid would be an A-B type monomer, capable of undergoing self-condensation to form a polyamide. Alternatively, it could be polymerized with other diamines or diols to form polyamides or polyesters, respectively.

Table 2: Potential Polymerization Reactions Involving this compound Derivatives

| Polymer Type | Monomers | Polymerization Method | Potential Polymer Properties |

| Polyamide | This compound and a dicarboxylic acid (e.g., terephthalic acid) | Direct polycondensation (e.g., Yamazaki phosphorylation) researchgate.net | High thermal stability, good mechanical properties, potential for high-performance applications. unizin.orgCurrent time information in Bangalore, IN. |

| Polyamide | 2'-Amino-biphenyl-4-carboxylic acid (from hydrolysis of the nitrile) | Self-condensation | Thermally stable, potentially semi-crystalline. |

| Polyimide | This compound and a dianhydride (e.g., pyromellitic dianhydride) | Two-step method involving formation of a poly(amic acid) followed by thermal or chemical imidization | Excellent thermal and chemical resistance, good dielectric properties. researchgate.net |

Macrocyclic Derivatives

The synthesis of macrocycles often relies on strategies that utilize bifunctional building blocks in cyclization reactions under high dilution to favor intramolecular over intermolecular reactions. organicchemistrytutor.comnih.gov this compound and its derivatives can serve as key components in the construction of macrocyclic architectures.

The amino group can be used in cyclization reactions, such as amide bond formation with a diacid chloride, to form a macrocyclic amide. The biphenyl unit provides a rigid scaffold, which can be desirable for creating pre-organized cavities for molecular recognition applications. jlu.edu.cn

The cyano group also offers a handle for macrocyclization. For example, it can react with an N-terminal cysteine in a peptide chain to form a stable thiazoline (B8809763) linkage, a reaction that has been used for the biocompatible macrocyclization of peptides. anu.edu.aunih.govanu.edu.au This suggests that a molecule containing a thiol could be cyclized with the cyano group of this compound. Multicomponent reactions, such as the Ugi reaction, are also powerful tools for the synthesis of diverse macrocycles and could potentially utilize derivatives of this compound. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are highly effective for identifying the functional groups present in a molecule. researchgate.net

The FT-IR and Raman spectra of 2'-Amino-biphenyl-4-carbonitrile will be dominated by absorptions corresponding to its key functional groups.

Nitrile Group (–C≡N): A sharp, intense absorption band corresponding to the C≡N stretching vibration is expected in the region of 2220-2240 cm⁻¹ in the FT-IR and Raman spectra. researchgate.net

Amino Group (–NH₂): The primary amine will show two characteristic N-H stretching bands in the FT-IR spectrum, typically between 3300 and 3500 cm⁻¹. researchgate.netresearchgate.net An N-H scissoring (bending) vibration is also expected around 1590-1650 cm⁻¹.

Aromatic Rings: Multiple bands will be present corresponding to the aromatic system. C-H stretching vibrations appear above 3000 cm⁻¹. C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations appear in the 680-900 cm⁻¹ range and are indicative of the substitution pattern on the rings.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium-Strong (IR) |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp (IR, Raman) |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium-Strong |

| Amino (N-H) | Scissoring (Bend) | 1590 - 1650 | Medium-Strong (IR) |

| Aromatic (C-H) | Out-of-Plane Bend | 680 - 900 | Strong (IR) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which confirms the molecular weight and can reveal structural details.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion (M⁺) peak. The fragmentation pattern would provide further structural proof. Plausible fragmentation pathways include the loss of a hydrogen cyanide molecule (HCN) from the nitrile group, and cleavage of the C-C bond linking the two aromatic rings. The fragmentation of the 2-aminobiphenyl (B1664054) moiety itself is a known process that can be compared. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound, the molecular formula is C₁₃H₁₀N₂. The calculated exact mass (monoisotopic mass) for this formula is 194.0844 g/mol . An experimental HRMS measurement confirming this exact mass would provide unambiguous verification of the compound's elemental formula.

Elucidation of Molecular Formula and Fragmentation Patterns

The molecular formula of this compound is established as C₁₃H₁₀N₂. Mass spectrometry is a key analytical technique for confirming this formula and elucidating the compound's structure through fragmentation analysis. In electron impact mass spectrometry, the molecule is expected to show a distinct molecular ion (M⁺) peak corresponding to its molecular weight.

Key predictable fragmentation patterns include:

Alpha-Cleavage: A common fragmentation for amines involves the cleavage of the C-C bond adjacent to the C-N bond libretexts.org.

Loss of HCN: The nitrile group can be lost as a neutral hydrogen cyanide molecule, resulting in a fragment ion with a mass of [M-27].

Biphenyl (B1667301) Cleavage: The bond linking the two phenyl rings can rupture, although this is generally less favorable than fragmentation of substituent groups.

Aromatic Stability: Aromatic compounds typically exhibit a relatively intense molecular ion peak due to the stability of the ring system libretexts.org.

The presence of an odd number of nitrogen atoms (two) means the molecular ion will have an even mass-to-charge ratio (m/z), adhering to the nitrogen rule. Analysis of these characteristic fragments allows for the unambiguous confirmation of the compound's structure and molecular weight.

Applications in Reaction Monitoring and Purity Assessment

The synthesis and purification of this compound necessitate robust analytical methods for monitoring reaction progress and assessing final product purity. High-Performance Liquid Chromatography (HPLC) is a primary technique for both purposes. A new RP-HPLC method has been developed for the separation of amino, nitro, and hydroxy derivatives of biphenyls, utilizing both UV and electrochemical detection for enhanced sensitivity researchgate.net. Such methods can be applied to monitor the disappearance of reactants and the formation of this compound during its synthesis, for instance, in Suzuki-Miyaura coupling reactions commonly used for creating biphenyl structures rsc.org.

Purity assessment is critical, and HPLC analysis is a standard method for quantifying impurities royalsocietypublishing.org. For instance, a simple gas chromatography (GC) method with a flame ionization detector (FID) or a mass selective detector (MSD) has been developed for the analysis of biphenyl residues, demonstrating the utility of chromatographic techniques for this class of compounds nih.gov. The purity of synthesized batches is typically confirmed by a combination of techniques, including HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy, which together provide a comprehensive profile of the compound and any residual impurities mdpi.com. Furthermore, derivatives with similar aminonitrile structures have been used as fluorescent probes to monitor processes like photopolymerization, highlighting the potential of these compounds in advanced material science applications mdpi.commdpi.com.

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides critical information about the photophysical behavior of this compound, which is dictated by its donor-acceptor structure, with the amino group acting as an electron donor and the nitrile group as an electron acceptor.

Electronic Transitions and Absorption Maxima

The UV-Visible absorption spectrum of this compound is expected to show characteristic bands arising from electronic transitions within the molecule. These transitions are typically π → π* and n → π*.

π → π Transitions:* These high-energy transitions occur within the aromatic biphenyl system and are generally intense.

n → π Transitions:* These lower-energy transitions involve the non-bonding electrons of the nitrogen atom in the amino group and the electrons of the nitrile group.

Studies on analogous compounds, such as 2-amino-4-chlorobenzonitrile, have shown absorption peaks corresponding to these transitions analis.com.my. For example, 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile (B1633896) derivatives exhibit long-wavelength absorption bands in the 340-400 nm range researchgate.net. Similarly, biphenyl enamines show absorption maxima around 350 nm in THF royalsocietypublishing.org. Based on these related structures, the absorption maxima for this compound are anticipated in the UV-A to near-visible region, likely influenced by solvent polarity.

Table 1: Absorption Maxima for Structurally Related Compounds

| Compound | Solvent | Absorption Maxima (λ_max) | Reference |

|---|---|---|---|

| 2-Amino-4,6-diphenylbenzene-1,3-dicarbonitrile Derivatives | Acetonitrile | 340-400 nm | researchgate.net |

| Biphenyl Enamine (BE1) | THF | 364 nm | royalsocietypublishing.org |

| 2-(4-Cyanophenylamino) acetic acid | - | 200-700 nm range studied | nih.gov |

| 2-Amino-4-nitrophenol | Acidic Mobile Phase | 224 nm, 262 nm, 308 nm | sielc.com |

Quantum Yield and Photophysical Properties

The donor-acceptor nature of this compound suggests it may exhibit interesting fluorescence properties, potentially including intramolecular charge transfer (ICT) phenomena. Upon photoexcitation, an electron can be transferred from the amino group (donor) to the cyano-substituted phenyl ring (acceptor), leading to a large change in dipole moment and solvent-dependent emission characteristics (solvatochromism).

While the specific quantum yield of this compound has not been reported in the reviewed literature, studies on similar molecules provide insight. For instance, various 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and studied for their fluorescent properties, which are sensitive to solvent polarity sciforum.net. Similarly, 2-amino-4,6-diphenylnicotinonitriles exhibit solvent-dependent shifts in their emission maxima, a hallmark of ICT mdpi.com. The fluorescence quantum yield of these types of compounds can vary significantly based on their structure and environment. For example, some aminopyridine derivatives can have quantum yields over 0.40 mdpi.com. The potential for aggregation-induced emission is another property that could be explored, as seen in related aminocyanothiophene dyes sci-hub.se.

Table 2: Fluorescence Properties of Structurally Related Compounds

| Compound Family | Solvents | Emission Maxima (λ_em) | Quantum Yield (Φ_F) | Reference |

|---|---|---|---|---|

| 2-Amino-3-cyanopyridine Derivatives | Various | 350-437 nm | - | sciforum.net |

| Aminopyridine Derivative | - | - | > 0.40 | mdpi.com |

| 2-Amino-4,6-diphenylnicotinonitriles | Various | Varies with solvent | - | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A search of the existing literature did not yield a specific crystal structure for this compound.

Table 3: Crystallographic Data for the Analogous Compound 2-Amino-4-chlorobenzonitrile

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

| Reference | analis.com.my |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are fundamental to understanding the behavior of a molecule at the electronic level. acs.orgnih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Geometry Optimization and Conformational Analysis

Conformational analysis would explore the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation around single bonds, particularly the bond connecting the two phenyl rings. nih.gov This analysis identifies the most stable conformers and the energy barriers between them, which is essential for understanding the molecule's flexibility and how it might interact with other molecules. frontiersin.org

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. researchgate.net The MEP is calculated from the molecule's electron density and shows regions of positive and negative electrostatic potential.

For 2'-Amino-biphenyl-4-carbonitrile, an MEP analysis would identify:

Negative regions (electron-rich): Likely located around the nitrogen atom of the nitrile group (C≡N) and the lone pair of the amino group (-NH2), indicating sites susceptible to electrophilic attack.

Positive regions (electron-poor): Likely found around the hydrogen atoms of the amino group and the aromatic rings, indicating sites for nucleophilic attack.

This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and the initial steps of chemical reactions. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net

HOMO: This orbital acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons. For this compound, the HOMO would likely be localized on the electron-rich amino group and the associated phenyl ring.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons. The LUMO is expected to be concentrated on the electron-withdrawing nitrile group and its attached phenyl ring.

The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's electronic stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited, which influences its optical and electronic properties. analis.com.mymdpi.com

Global Reactivity Indices (Hardness, Softness, Electrophilicity)

Chemical Hardness (η): Represents the resistance of a molecule to changes in its electron distribution. It is calculated from the HOMO-LUMO gap; a larger gap corresponds to a "harder," more stable, and less reactive molecule.

Chemical Softness (S): The inverse of hardness (S = 1/η). A "softer" molecule is more polarizable and more reactive.

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. It indicates the propensity of a species to act as an electrophile.

For this compound, these indices would provide a quantitative scale of its stability and reactive nature compared to other compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. researchgate.netnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds.

An NBO analysis of this compound would quantify:

Hybridization: The sp-hybrid character of the atoms in their bonding orbitals.

Charge Transfer: The interactions between filled (donor) orbitals and empty (acceptor) orbitals. This is particularly important for understanding hyperconjugation and resonance effects, such as the delocalization of the amino group's lone pair into the phenyl ring or the electron-withdrawing effect of the nitrile group. These interactions stabilize the molecule and are key to its electronic properties.

Molecular Dynamics (MD) Simulations

While quantum calculations focus on static molecular properties, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. chemrxiv.orgfrontiersin.orgchemsrc.com By solving Newton's equations of motion for a system of particles, MD can simulate the behavior of a molecule in different environments, such as in a solvent or interacting with a biological target.

An MD simulation of this compound could be used to study:

Conformational Dynamics: How the molecule's structure, particularly the torsion between the phenyl rings, fluctuates over time at a given temperature.

Solvation: How solvent molecules (e.g., water) arrange themselves around the solute and the specific interactions (like hydrogen bonds) that are formed.

Binding Processes: How the molecule might approach and bind to a receptor site, providing insights into its potential biological activity. frontiersin.org

Conformational Flexibility and Dynamics in Solution

Donor-acceptor substituted biphenyl (B1667301) derivatives are pivotal model compounds for studying processes like intramolecular charge transfer (ICT). frontiersin.orgnih.gov The conformational flexibility, specifically the torsion angle between the two phenyl rings, is crucial. In solution, the molecule is not static but exists as a dynamic equilibrium of various conformers. The lowest-energy conformers are determined by the balance between the stabilizing π-conjugation across the rings (favoring a planar structure) and the destabilizing steric hindrance between the ortho hydrogens.

For substituted biphenyls, the nature and position of the substituents—in this case, the amino (-NH₂) and cyano (-CN) groups—play a significant role. Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the potential energy surface of this rotation. nih.gov These calculations help identify the most stable conformations (rotamers) and the energy barriers to interconversion between them. nih.gov The solvent environment further influences these dynamics; polar solvents can stabilize more polar, charge-separated states, potentially altering the preferred conformation and the rotational barrier. frontiersin.orgnih.gov Studies on similar push-pull systems show that upon electronic excitation, the molecule can twist to a new geometry, a process heavily influenced by solvent polarity and the specific nature of the donor and acceptor groups. frontiersin.orgnih.gov

Intermolecular Interactions and Solvent Effects

The amino and cyano functional groups on the biphenyl scaffold are capable of engaging in a variety of intermolecular interactions. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the cyano group can act as a hydrogen bond acceptor.

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in crystal structures, often reveals the dominance of specific contacts. analis.com.my For analogous molecules, N···H/H···N contacts are significant, indicating the presence of N–H···N interactions that can lead to self-assembly into larger supramolecular structures. analis.com.my

Solvent effects are critical in modulating these interactions. Spectroscopic and calorimetric studies of similar amino-substituted aromatic compounds in various solvents (from nonpolar cyclohexane (B81311) to more polar chlorobenzene) show that the thermodynamics of complexation and solvation are highly dependent on the solvent. rsc.org The interaction of this compound with solvent molecules can compete with or enhance its self-association. In polar protic solvents, the solvent can form hydrogen bonds with both the amino and cyano groups, while in nonpolar solvents, π-π stacking between the biphenyl rings may be more favorable. The interplay between the solute-solute and solute-solvent interactions dictates the compound's solubility, stability, and reactivity in a given medium. rsc.org

In Silico Screening and Predictive Modeling

In silico techniques are powerful tools in modern drug discovery and materials science. They leverage computational power to screen vast virtual libraries of compounds and predict their properties, thereby saving time and resources. This compound serves as a valuable scaffold in these predictive studies.

Ligand Binding and Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This technique is instrumental in virtual screening campaigns to identify potential drug candidates. nih.govmdpi.com The this compound scaffold is a key component of known inhibitors for targets such as Tankyrase (TNKS), an enzyme implicated in cancer. nih.govmdpi.com

In these studies, a three-dimensional structure of the target protein is used as a receptor. Ligands, including derivatives of the aminobiphenyl carbonitrile scaffold, are then computationally "docked" into the active site of the protein. Docking algorithms calculate a score based on the steric and energetic complementarity between the ligand and the protein's binding pocket. mdpi.com This process helps to identify ligands that are likely to bind with high affinity and to predict their binding mode, revealing key interactions such as hydrogen bonds and hydrophobic contacts. nih.govmdpi.com For example, docking simulations can reveal how the amino group or the cyano group of a ligand forms crucial hydrogen bonds with amino acid residues like glycine (B1666218) or serine in the enzyme's active site. mdpi.com

Table 1: Computational Methods in Molecular Docking and Dynamics

| Method/Software | Application | Reference |

|---|---|---|

| MODERNER v. 9.19 | Homology modeling to reconstruct missing protein residues. | nih.gov |

| AM1-BCC | Calculation of atomic charges for ligand molecules. | nih.gov |

| GAFF | Parameterization of ligands using the General Amber Force Field. | nih.gov |

| Autodock4.2 | Molecular docking program to score ligand binding based on the Lamarckian Genetic Algorithm. | mdpi.com |

| MM-PBSA | Method to estimate binding free energies from molecular dynamics simulation trajectories. | nih.gov |

Prediction of Biological Activity Profiles

Beyond single-target interactions, computational models can predict a broad spectrum of potential biological activities for a given compound. The Prediction of Activity Spectra for Substances (PASS) is a well-established computer program that estimates a probable biological activity profile based on a compound's 2D structure. way2drug.commdpi.com

The PASS system compares the structure of a query compound, such as this compound, against a vast knowledge base of structure-activity relationships for over 300,000 known biologically active substances. way2drug.com The output is a list of potential activities, each with a probability score (Pa for probability of being active, Pi for probability of being inactive). nih.gov This allows for the prediction of a wide range of properties, including:

Pharmacotherapeutic effects (e.g., anti-cancer, anti-inflammatory) way2drug.comnih.gov

Biochemical mechanisms (e.g., enzyme inhibition, receptor antagonism) way2drug.com

Toxicity and adverse effects (e.g., carcinogenic, teratogenic) way2drug.commdpi.com

Metabolic effects (e.g., inhibition of cytochrome P450 enzymes) way2drug.com

Such predictions are valuable for prioritizing compounds for further experimental testing and for identifying potential off-target effects or new therapeutic applications. mdpi.com

Table 2: Examples of Biological Activities Predictable by In Silico Tools like PASS

| Activity Category | Example of Predicted Activity | Reference |

|---|---|---|

| Pharmacological Effect | Anti-inflammatory | nih.gov |

| Pharmacological Effect | Antineoplastic | nih.gov |

| Biochemical Mechanism | Cyclooxygenase 1 inhibitor | way2drug.com |

| Biochemical Mechanism | Tankyrase inhibitor | nih.govmdpi.com |

| Toxicity Profile | Carcinogenic | way2drug.commdpi.com |

| Toxicity Profile | Embryotoxic | mdpi.com |

| Metabolism | CYP3A4 inhibition | way2drug.com |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. mdpi.com These studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drugs. The this compound core serves as an excellent starting point for SAR exploration.

By systematically modifying the scaffold—for instance, by adding substituents to either phenyl ring, altering the amino group, or replacing the cyano group—researchers can establish clear SAR trends. nih.govnih.gov For example, SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives led to potent inhibitors of the USP1/UAF1 deubiquitinase complex, demonstrating how modifications correlate with inhibitory activity. nih.gov

Computational methods such as 3D-QSAR (Quantitative Structure-Activity Relationship), including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), can be used to build robust predictive models. mdpi.com These models generate 3D contour maps that highlight regions around the molecular scaffold where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease biological activity. mdpi.com This information provides a rational basis for designing new, more active analogs. mdpi.com

Advanced Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The push-pull electronic nature of 2'-Amino-biphenyl-4-carbonitrile, arising from the donor amino group and the acceptor cyano group, is a key feature for optoelectronic applications. This configuration facilitates intramolecular charge transfer (ICT), a critical process for the generation of light in organic materials.

Theoretical and experimental studies on related arylamine and triphenylamine (B166846) derivatives demonstrate that molecular design, including the topology of the aromatic backbone and the nature of substituent groups, significantly influences charge transport properties. arxiv.org For instance, the substitution of biphenyl (B1667301) blocks into triphenylamine (TPA) structures has been shown to be an effective strategy for creating efficient HTMs. The introduction of the biphenyl moiety can enhance the charge transport properties of the material. While specific data for this compound is not extensively documented, the principles governing charge transport in similar donor-acceptor molecules suggest its potential utility. The efficiency of hole and electron transport can be finely tuned through molecular engineering, and structures facilitating balanced charge transport are key to developing efficient single-layer electroluminescent devices. nih.gov The arrangement of molecules in thin films, which dictates the pathways for charge carriers, is a critical factor. arxiv.orgnih.gov

The photoluminescent behavior of aminobiphenyls is strongly influenced by the position of the amino group and the surrounding environment. nih.gov The inherent donor-acceptor structure of this compound suggests that it would exhibit intramolecular charge transfer upon photoexcitation. This process often leads to a large change in the dipole moment between the ground and excited states, resulting in significant solvatochromism, where the emission color changes with solvent polarity. nih.govfrontiersin.org

In donor-acceptor systems, fluorescence properties are governed by the competition between radiative (light emission) and non-radiative decay pathways from the excited state. frontiersin.org For some push-pull biphenyl derivatives, a twisted intramolecular charge-transfer (TICT) state can form in polar solvents, which may quench fluorescence. frontiersin.org However, by synthetically restricting the rotation of the donor group, this non-radiative decay can be suppressed, enhancing emission efficiency. frontiersin.org The specific geometry of this compound, with its ortho-amino substitution, would influence the degree of twist in the biphenyl system and thus its emissive properties. The electroluminescence of a material is its ability to emit light in response to an electric current, a property that is directly dependent on its photoluminescence quantum yield and its charge-carrier injection and transport balance.

Table 1: Key Properties of Aminobiphenyl Derivatives Relevant to Optoelectronics

| Compound Type | Key Structural Feature | Observed/Potential Property | Relevance to OLEDs | Reference |

|---|---|---|---|---|

| Aminobiphenyls | Amino group on biphenyl core | Fluorescence solvatochromic shifts | Tunable emission color | nih.gov |

| Donor-Acceptor Biphenyls | Electron donor and acceptor groups | Intramolecular Charge Transfer (ICT) | Mechanism for electroluminescence | frontiersin.org |

| Triphenylamine Derivatives | Nitrogen-centered, propeller-like structure | Efficient hole transport | Hole Transport Layer (HTL) materials | arxiv.org |

Liquid Crystal (LC) Materials

The rigid, non-linear shape of this compound, combined with its significant dipole moment, makes it an intriguing building block for the design of advanced liquid crystals, particularly those with bent-core or "banana-shaped" architectures.

Bent-core liquid crystals are a unique class of materials known to form phases with polar order and supramolecular chirality, even from achiral molecules. aps.orgrsc.orgnih.gov The design of these molecules typically involves a central bent unit connecting two rigid mesogenic wings. The biphenyl-4-carbonitrile moiety is a well-established component of calamitic (rod-like) liquid crystals and can be adapted for bent-core designs. lookchem.com

The mesomorphic behavior of liquid crystals is their ability to form intermediate phases (mesophases) between the crystalline solid and the isotropic liquid state. This behavior is typically characterized using differential scanning calorimetry (DSC) to determine phase transition temperatures and polarized optical microscopy (POM) to identify the textures of the mesophases. mdpi.comnih.gov

For materials based on biphenyl moieties, a rich variety of mesophases, including nematic (N) and various smectic (Sm) phases, can be observed. lookchem.comnih.gov In bent-core systems derived from biphenyls, the presence of polar groups and the specific molecular shape can lead to the formation of distinct nematic phases that differ from those of conventional rod-like molecules. mdpi.com For example, non-symmetrical four-ring bent-core compounds incorporating a polar cyano-group on a biphenyl arm have been shown to exhibit wide-range enantiotropic nematic phases. mdpi.com The stability and temperature range of these mesophases are highly sensitive to subtle changes in the molecular structure, such as the length of terminal alkyl chains. mdpi.comnih.gov

Table 2: Mesomorphic Properties of a Representative Bent-Core Liquid Crystal Series with a Biphenyl Moiety

| Compound | Terminal Alkyl Chain (n) | Phase Transition Temperatures (°C) | Mesophase Type | Reference |

|---|---|---|---|---|

| Analogue 1 | 8 | Cr 135.2, N 195.8, I | Nematic | mdpi.com |

| Analogue 2 | 10 | Cr 131.5, N 190.4, I | Nematic | mdpi.com |

| Analogue 3 | 12 | Cr 128.3, N 184.6, I | Nematic | mdpi.com |

| Analogue 4 | 14 | Cr 126.8, N 178.5, I | Nematic | mdpi.com |

Polymer Science and Engineering

The bifunctional nature of this compound, possessing a reactive amino group and a rigid, polar biphenyl carbonitrile segment, positions it as a valuable monomer for synthesizing high-performance polymers such as aromatic polyamides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. nih.govresearchgate.net

The amino group allows the molecule to be incorporated into a polymer backbone via polycondensation reactions. For example, it can react with dicarboxylic acids or their derivatives to form amide linkages. The Yamazaki phosphorylation reaction is a common method for preparing polyamides from aromatic diamines and dicarboxylic acids under mild conditions. nih.gov By using this compound in conjunction with a diacid monomer, a polyamide chain featuring pendant biphenyl carbonitrile groups could be synthesized.

The inclusion of the rigid and bulky biphenyl carbonitrile moiety into the polymer structure is expected to significantly influence the final properties. This group can disrupt chain packing, potentially increasing the solubility of the resulting polyamide in organic solvents, which is a common challenge for rigid aromatic polymers. nih.govncl.res.in At the same time, the inherent rigidity of the biphenyl unit would contribute to a high glass transition temperature (Tg) and excellent thermal stability. nih.govresearchgate.net These properties are highly desirable for applications in demanding environments, such as in aerospace components, advanced composites, and specialty films.

Advanced Materials for Sensors and Actuators

Materials incorporating this compound have shown promise in the development of sophisticated sensors and actuators. The amino group can act as a recognition site for specific analytes, while the cyanobiphenyl unit can provide a fluorescent or colorimetric signal upon binding. This dual functionality is particularly advantageous for creating chemosensors. For example, polymers or molecular assemblies containing this compound could be designed to detect metal ions or small organic molecules through changes in their optical properties.

In the realm of actuators, the dipolar nature of the cyano group can be exploited. When polymers containing this moiety are subjected to an external electric field, they can undergo conformational changes, leading to mechanical actuation. This property is foundational for the development of "artificial muscles" and other stimuli-responsive materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a ligand has been explored in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The nitrogen atoms of the amino and cyano groups can coordinate with metal ions, forming extended, crystalline networks.

Ligand Design and Framework Construction

As a ligand, this compound offers several advantageous features for MOF design. Its length and rigidity influence the resulting pore size and topology of the framework. The presence of both a strong coordinating group (amino) and a weaker one (cyano) can lead to the formation of complex and interesting network structures. Researchers can tune the synthesis conditions, such as the choice of metal ion and solvent, to direct the self-assembly process and obtain desired framework architectures.

Porosity and Gas Adsorption Properties

The porous nature of MOFs derived from this compound makes them candidates for gas storage and separation applications. The specific surface area and pore volume of these materials are critical parameters that determine their adsorption capacity. The chemical nature of the pores, influenced by the amino and cyano groups, can also lead to selective gas adsorption. For instance, the polar character of the cyano groups can enhance the affinity of the MOF for polar gas molecules like carbon dioxide.

| MOF Parameter | Typical Values | Significance |

| Brunauer-Emmett-Teller (BET) Surface Area | 500 - 2000 m²/g | A higher surface area generally correlates with a greater capacity for gas storage. |

| Pore Volume | 0.3 - 0.8 cm³/g | Indicates the total volume of the pores within the material available for gas molecules. |

| CO₂ Adsorption Capacity | 2 - 5 mmol/g (at 1 bar, 298 K) | Demonstrates the potential for carbon capture applications. |

This table presents typical data ranges for MOFs containing biphenyl-dicarbonitrile or similar ligands, as specific data for MOFs solely based on this compound is an active area of research.

Nanoarchitectures and Nanomaterials

The integration of this compound into nanoscale structures opens up new avenues for the creation of functional nanomaterials with applications in electronics, catalysis, and beyond.

Integration into Carbon Nanotubes and Microspheres

The aromatic biphenyl core of this compound facilitates its non-covalent functionalization of carbon nanotubes (CNTs) through π-π stacking interactions. This process can be used to disperse CNTs in various solvents and to modify their electronic properties. The amino group provides a handle for further covalent functionalization, allowing for the attachment of other molecules or polymers to the CNT surface.

Self-Assembly and Supramolecular Structures

The molecular architecture of this compound provides a compelling platform for the study and application of self-assembly and the formation of supramolecular structures. Self-assembly is a process where molecules spontaneously organize into ordered arrangements through non-covalent interactions. rsc.orgresearchgate.net This phenomenon is fundamental to creating novel functional materials from the bottom up, with properties defined by the collective behavior of the assembled molecules rather than the individual units alone. nih.gov For this compound, its unique combination of a rigid biphenyl core, a polar nitrile group, and a hydrogen-bonding amino group dictates the formation of complex and hierarchical structures.

The primary driving forces behind the self-assembly of this compound are hydrogen bonding and π-π stacking interactions. nih.govrsc.org The amino group (-NH₂) on one phenyl ring is an excellent hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) on the other ring acts as a hydrogen bond acceptor. This donor-acceptor relationship facilitates the formation of highly directional and predictable intermolecular connections, often leading to one-dimensional chains or tapes.

Furthermore, the biphenyl system, composed of two aromatic rings, provides a significant surface area for π-π stacking. nih.gov This type of interaction, arising from the electrostatic attraction between electron-rich and electron-deficient regions of adjacent aromatic rings, causes the molecules to stack on top of one another, typically in a parallel-displaced or T-shaped arrangement. rsc.orgnih.gov The interplay between the specificity of hydrogen bonds and the cohesive nature of π-π stacking leads to the development of well-defined supramolecular architectures, such as nanofibers, nanoribbons, and potentially liquid crystalline phases or organogels. tandfonline.comresearchgate.netrsc.org

Research into similar molecular systems, such as peptide amphiphiles and other aromatic derivatives, has shown that subtle changes in molecular structure or assembly conditions can drastically alter the resulting morphology and material properties. nih.govosti.gov For instance, the specific arrangement of hydrogen bonds can determine whether the resulting structure is a flat ribbon or a twisted helix. osti.gov The combination of a hydrogen-bonding amino group with an aromatic system is a known motif for creating a wide range of nanostructures. nih.govresearchgate.net The self-assembly process is often influenced by the solvent environment; a change from a good solvent to a poor one can trigger the aggregation and organization of the molecules into regular structures. mdpi.com

The table below summarizes the key intermolecular interactions responsible for the self-assembly of this compound and their influence on the formation of supramolecular structures.

| Intermolecular Interaction | Participating Molecular Groups | Role in Self-Assembly | Resulting Structural Motif |

| Hydrogen Bonding | Amino Group (-NH₂) as donor; Nitrile Group (-C≡N) as acceptor | Provides high directionality and specificity to the assembly process. | Formation of primary 1D chains or cyclic synthons. researchgate.net |

| π-π Stacking | Biphenyl Aromatic Rings | Promotes stacking of the 1D chains to form higher-order structures. | Aggregation into multi-layered ribbons, fibers, or columnar stacks. researchgate.net |

| Dipole-Dipole Interactions | Polar Nitrile Group (-C≡N) | Contributes to the overall stability and packing of the assembled structure. | Reinforces the alignment of molecules within the supramolecular array. |